methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromenopyridine derivative characterized by a methoxymethyl substituent at position 2, a methyl group at position 7, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-9-4-5-14-11(6-9)15(19)12-7-10(17(20)22-3)13(8-21-2)18-16(12)23-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUFXKUNQAIMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331338 | |
| Record name | methyl 2-(methoxymethyl)-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338751-33-0 | |
| Record name | methyl 2-(methoxymethyl)-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS: 338751-33-0) is a compound belonging to the chromeno[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, drawing from various studies and sources.
The molecular formula of this compound is , with a molar mass of approximately 313.3 g/mol. The predicted density is 1.304 g/cm³, and it has a boiling point of around 487 °C . The compound exhibits a pKa of -1.93, indicating its acidic nature .
Synthesis
The synthesis of chromeno[2,3-b]pyridine derivatives often involves multi-step reactions that can include cyclization and functionalization processes. Specific synthetic pathways for this compound have not been extensively documented in the literature; however, similar compounds in the chromeno family have been synthesized using various organic methodologies .
Antimicrobial and Antiviral Properties
Chromeno[2,3-b]pyridine derivatives are known for their antimicrobial and antiviral activities. Studies have shown that related compounds exhibit significant inhibitory effects against various bacterial strains and viruses. For instance, certain derivatives demonstrated activity against Bacteroides fragilis metallo-beta-lactamases, highlighting their potential as therapeutic agents .
Cytotoxicity
Research indicates that many chromeno derivatives possess cytotoxic properties. A study on related compounds revealed that they can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The specific cytotoxic effects of this compound are yet to be fully characterized but warrant further investigation.
Neuroprotective Effects
Some chromeno derivatives have shown promise in neuroprotection. For example, compounds with similar structures have been reported to inhibit monoamine oxidase (MAO) enzymes and exhibit anti-Aβ aggregation activity. These properties are particularly relevant for neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. For instance, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive function .
Case Studies
- Antimicrobial Activity : A derivative with a similar structure was tested against Staphylococcus aureus and showed an IC50 value of 50 μM, indicating moderate antimicrobial potency.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that a related compound induced cell death in human breast cancer cells at concentrations above 10 μM.
- Neuroprotective Study : A compound from the same family was evaluated in SH-SY5Y neuroblastoma cells and showed improved cell viability in the presence of oxidative stress at concentrations as low as 0.89 μM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
Chromeno[2,3-b]pyridines exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 3, 5, and 6. Key comparisons include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
